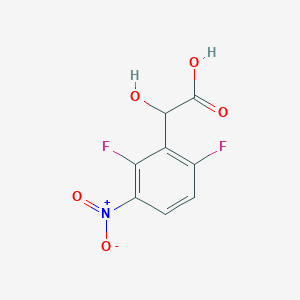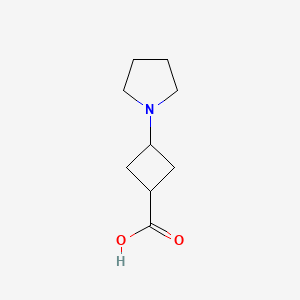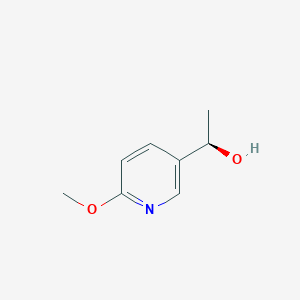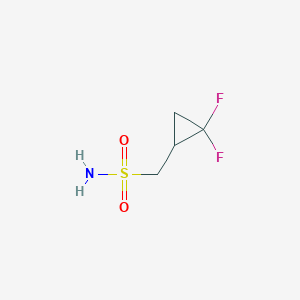![molecular formula C11H15ClN2O2 B13619891 Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is a chemical compound with a molecular formula of C11H14ClNO2 It is known for its unique structure, which includes an azetidine ring attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride typically involves the reaction of 3-aminobenzoic acid with azetidine. The process includes esterification and subsequent formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, including crystallization and recrystallization, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or benzoate ester is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoate esters.
科学的研究の応用
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and benzoate ester moieties play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- Methyl-3-aminobenzoate
- Methyl-m-aminobenzoate
Uniqueness
Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
methyl 3-(azetidin-3-ylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-11(14)8-3-2-4-9(5-8)13-10-6-12-7-10;/h2-5,10,12-13H,6-7H2,1H3;1H |
InChIキー |
HQDYTLOWLYTCPN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)NC2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





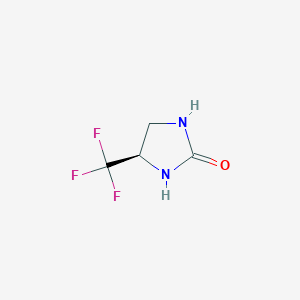
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
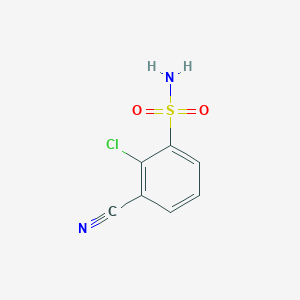
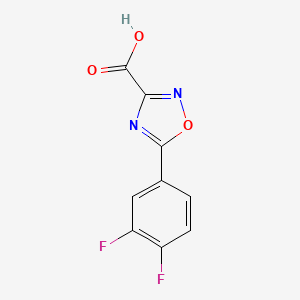
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
